(3-Ethylazetidin-3-yl)methanol hydrochloride
Description
(3-Ethylazetidin-3-yl)methanol hydrochloride is a small organic compound featuring a four-membered azetidine ring substituted with an ethyl group and a hydroxymethyl group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₆H₁₄ClNO, and it is primarily used in pharmaceutical research, particularly as a building block for bioactive molecules targeting central nervous system (CNS) receptors or enzymes .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-ethylazetidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6(5-8)3-7-4-6;/h7-8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFKHHBWGJPFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylazetidin-3-yl)methanol hydrochloride can be achieved through several methods. One common approach involves the introduction of a hydroxymethyl group into an azetidine ring. This can be done by treating azetidine with formaldehyde and a reducing agent to yield the hydroxymethyl derivative. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the azetidine ring, followed by sequential introduction of the ethyl and hydroxymethyl groups. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Ethylazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: (3-Ethylazetidin-3-yl)carboxylic acid.
Reduction: (3-Ethylazetidin-3-yl)methanamine.
Substitution: (3-Ethylazetidin-3-yl)methyl chloride or bromide.
Scientific Research Applications
(3-Ethylazetidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain organic reactions
Mechanism of Action
The mechanism of action of (3-Ethylazetidin-3-yl)methanol hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs are compared below based on substituents, molecular weight, and solubility (Table 1).
Table 1: Structural and Physicochemical Comparison
Note: Solubility data inferred from structural analogs; exact values require experimental validation.
Key Observations:
- Ring Size: The azetidine analogs (4-membered ring) exhibit lower molecular weights compared to piperidine derivatives (6-membered ring, e.g., [(3S)-3-methyl-3-piperidyl]methanol hydrochloride), which may influence metabolic stability and target binding .
- Substituent Effects: Ethyl vs. Hydroxymethyl vs. Methoxymethyl: The hydroxymethyl group in the target compound enables stronger hydrogen bonding compared to the methoxymethyl group in 3-(Methoxymethyl)azetidine hydrochloride, which may affect solubility and receptor interactions .
- Salt Form : Hydrochloride salts generally improve aqueous solubility, as seen in the comparison between tert-butyl carbamate (neutral) and its hydrochloride analogs .
Biological Activity
(3-Ethylazetidin-3-yl)methanol hydrochloride is a compound characterized by its unique four-membered azetidine ring, which is substituted with both an ethyl group and a hydroxymethyl group. This structure imparts distinct chemical and biological properties, making it of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Hydroxymethyl Group Introduction : The azetidine ring can be treated with formaldehyde and a reducing agent to yield the hydroxymethyl derivative.
- Alkylation Reactions : Ethyl groups are introduced via alkylation using ethyl halides under basic conditions.
- Final Conversion : The product is converted to its hydrochloride salt by treatment with hydrochloric acid.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the hydroxymethyl group may engage in hydrogen bonding with biological molecules, potentially influencing their activity. Further research is necessary to identify specific molecular targets and pathways involved in its biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the azetidine ring may enhance interactions with microbial enzymes or receptors, leading to inhibition of growth or metabolic processes .
Cytotoxicity Studies
Preliminary studies suggest that derivatives of azetidine compounds may possess cytotoxic properties against various cancer cell lines. For instance, certain structural analogs have shown higher cytotoxicity compared to non-substituted variants, indicating a potential role in cancer therapeutics .
Case Studies
- Cytotoxic Activity Against Cancer Cells : A study demonstrated the cytotoxic effects of azetidine derivatives on human cancer cell lines, suggesting that modifications in the azetidine structure could lead to enhanced therapeutic efficacy. The results indicated that this compound could be a candidate for further investigation in cancer treatment protocols .
- Antimicrobial Efficacy : In vitro tests revealed that certain azetidine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential use of this compound in developing new antibiotics or antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (3-Methylazetidin-3-yl)methanol | Methyl group instead of ethyl | Moderate cytotoxicity; less potent than ethyl derivative |
| (3-Hydroxyazetidin-3-yl)methanol | Hydroxyl group replaces ethyl | Exhibits some antimicrobial properties |
| (3-Ethylazetidin-3-yl)methanol | Unique ethyl and hydroxymethyl groups | Promising cytotoxic and antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Ethylazetidin-3-yl)methanol hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions with azetidine derivatives. For example, analogous compounds like [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride require precise temperature control (e.g., 0–5°C for intermediate steps) and pH adjustments (neutral to mildly acidic) to stabilize intermediates . Refluxing in polar solvents like ethanol or methanol under inert atmospheres (N₂/Ar) is common to minimize oxidation . Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is recommended for ≥95% purity.
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C): To confirm substituent positions on the azetidine ring and ethanol moiety.
- FT-IR : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ for C₆H₁₄ClNO expected at m/z 164.1).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and oxidation. Pre-pack aliquots in sealed vials to minimize freeze-thaw cycles. Stability tests in buffers (pH 4–8, 37°C) over 72 hours can predict shelf-life .
Advanced Research Questions
Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) by ionizing the amine group. Conduct comparative solubility assays in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Pharmacokinetic studies in rodents (IV/PO administration) with plasma analysis via LC-MS/MS can quantify bioavailability .
Q. What strategies are effective in resolving enantiomeric impurities during synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution (using lipases or esterases) can separate enantiomers. For example, analogous azetidine derivatives achieved >99% enantiomeric excess (ee) using immobilized Candida antarctica lipase .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified targets like GPCRs or kinases.
- Fluorescence Polarization : Assess competitive binding against fluorescent probes (e.g., ATP analogs for kinases).
- In Vitro Functional Assays : Use cell lines transfected with target receptors (e.g., cAMP assays for β-adrenergic receptors) .
Q. What analytical methods are suitable for detecting degradation products under stress conditions?
- Methodological Answer : Perform forced degradation studies:
- Acidic/Base Hydrolysis (0.1M HCl/NaOH, 60°C, 24 hrs).
- Oxidative Stress (3% H₂O₂, 25°C, 48 hrs).
- Analyze via UPLC-MS/MS to identify degradation pathways (e.g., N-oxide formation or ring-opening) .
Contradictions and Validation
- Synthetic Yield Variability : and highlight conflicting optimal temperatures (0–5°C vs. room temperature) for azetidine derivatives. Validate via Design of Experiments (DoE) to optimize parameters .
- Biological Activity : While suggests receptor-binding potential, preliminary assays may show low selectivity. Use orthogonal assays (e.g., radioligand binding + functional cellular responses) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
